

Application Notes and Protocols: PF-06424439 Methanesulfonate in Dyslipidemia Models

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Compound of Interest		
Compound Name:	PF-06424439 methanesulfonate	
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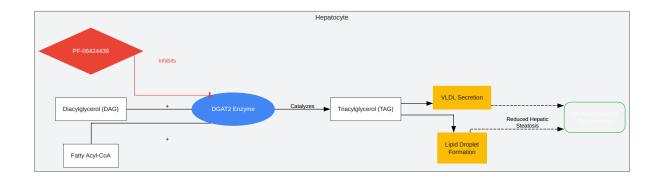
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of **PF-06424439 methanesulfonate**, a potent and selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor, in dyslipidemia research models. DGAT2 is a key enzyme that catalyzes the final step in triglyceride (TAG) synthesis.[1] Pharmacological inhibition of DGAT2 is a promising therapeutic strategy for treating hyperlipidemia and hepatic steatosis.[1] PF-06424439 is an orally bioavailable small molecule with demonstrated efficacy in reducing plasma triglycerides and cholesterol in preclinical models.[2][3][4] These notes summarize its biochemical potency, pharmacokinetic properties, and in vivo efficacy, and provide standardized protocols for its application in both in vitro and in vivo settings.

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent inhibitor of DGAT2.[5][6] It functions in a noncompetitive manner with respect to the acyl-CoA substrate, binding to the enzyme in a two-step mechanism.[1] This process involves the formation of an initial enzyme-inhibitor complex (EI) that isomerizes into a more stable, higher-affinity complex (EI*), resulting in a long residence time.[1] By inhibiting DGAT2, PF-06424439 blocks the conversion of diacylglycerol (DAG) to triacylglycerol (TAG), the final committed step in TAG biosynthesis. This leads to reduced hepatic TAG synthesis, decreased lipid droplet formation, and lower secretion of very-low-density lipoprotein (VLDL) triglycerides, thereby improving the lipid profile.[1][7]





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Caption: Mechanism of Action of PF-06424439 in Hepatocytes.

Data Presentation

Quantitative data for PF-06424439 methanesulfonate are summarized below.

Table 1: In Vitro Potency and Selectivity

Target Enzyme	IC50 Value	Selectivity vs. DGAT2	Reference
DGAT2 (human)	14 nM	-	[2][3][4][5][6]
DGAT1	>50 μM	>3500-fold	[2]
MGAT2	>50 μM	>3500-fold	[2]
MGAT3	>50 μM	>3500-fold	[2]



Table 2: In Vivo Efficacy in Dyslipidemia Models

Animal Model	Diet	Dose & Duration	Key Findings	Reference
Sucrose-fed Rats	High Sucrose	0.1 - 10 mg/kg (single dose)	Dose-dependent reduction in plasma triglycerides.	[2]
Ldlr-/- Mice	High-Fat, High- Cholesterol	60 mg/kg/day (3 days)	Reduced plasma triglyceride and cholesterol levels. Reduced hepatic triglycerides.	[2][5]

Table 3: Pharmacokinetic Properties

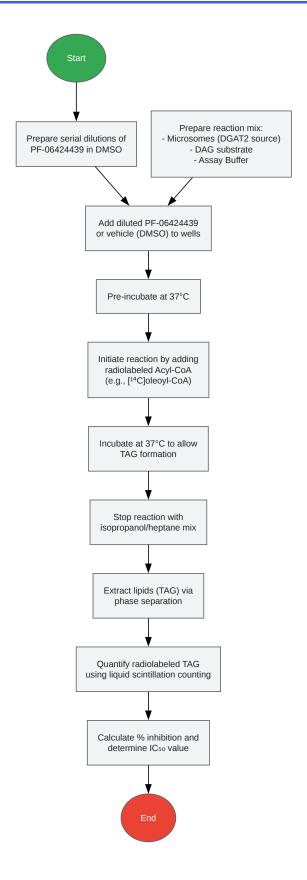
Species	Clearance	Half-life (t½)	Oral Bioavailability (F)	Reference
Rat	18 mL/min/kg	1.4 hours	>100%	[4][5]
Dog	18 mL/min/kg	1.2 hours	>100%	[4]

Experimental Protocols

Protocol 1: In Vitro DGAT2 Enzymatic Inhibition Assay

This protocol describes a method to determine the IC₅₀ of PF-06424439 against DGAT2 using a microsomal preparation and radiolabeled substrates.





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Caption: Workflow for an in vitro DGAT2 enzymatic inhibition assay.



Methodology:

- Compound Preparation:
 - Prepare a 10 mM stock solution of PF-06424439 methanesulfonate in 100% DMSO.
 - \circ Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 μ M to 1 nM).
- Assay Reaction Setup:
 - \circ In a 96-well plate, add 2 µL of each diluted compound or DMSO vehicle (for control wells).
 - Prepare a master mix containing:
 - Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
 - DGAT2 enzyme source (e.g., 10-20 μg of liver microsomes).
 - Diacylglycerol (DAG) substrate (e.g., 100 μM).
 - Add 88 μL of the master mix to each well.
 - Pre-incubate the plate at 37°C for 15 minutes.
- Enzymatic Reaction:
 - o Initiate the reaction by adding 10 μ L of radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA, final concentration 10 μ M).
 - Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
- Reaction Termination and Lipid Extraction:
 - Stop the reaction by adding 150 μ L of isopropanol:heptane:water (80:20:2, v/v/v).
 - \circ Add 100 µL of heptane and 50 µL of water to induce phase separation.
 - Vortex briefly and centrifuge at 1000 x g for 5 minutes.

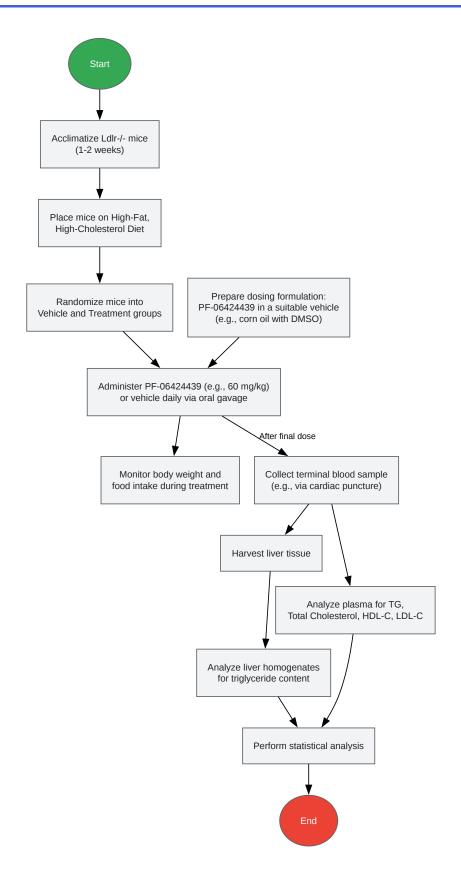


- · Quantification and Analysis:
 - Transfer an aliquot of the upper (heptane) phase containing the radiolabeled TAG to a scintillation vial.
 - Allow the solvent to evaporate, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
 - Calculate the percent inhibition for each concentration relative to the vehicle control.
 - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy Study in a Dyslipidemia Mouse Model

This protocol details the use of PF-06424439 in LDL receptor knockout (Ldlr-/-) mice fed a high-fat diet to assess its effects on plasma and hepatic lipids.





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